4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine
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Overview
Description
4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core linked to a naphthalen-1-amine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine typically involves multiple steps, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring . The final step involves the coupling of the pyrrolo[3,2-d]pyrimidine core with naphthalen-1-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
Scientific Research Applications
4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A) by binding to its catalytic domain . This interaction disrupts the normal function of PDE10A, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit PDE10A with high specificity sets it apart from other similar compounds, making it a valuable candidate for further drug development .
Properties
CAS No. |
919278-21-0 |
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Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxynaphthalen-1-amine |
InChI |
InChI=1S/C17H14N4O/c1-21-9-8-14-16(21)17(20-10-19-14)22-15-7-6-13(18)11-4-2-3-5-12(11)15/h2-10H,18H2,1H3 |
InChI Key |
ZOYBEODLJCEDHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C4=CC=CC=C43)N |
Origin of Product |
United States |
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